Trimethylsiloxyvinyldimethyl carbinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

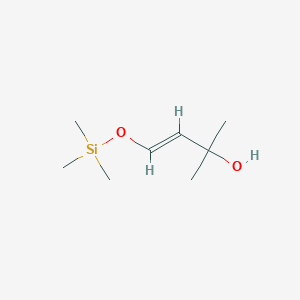

Trimethylsiloxyvinyldimethyl carbinol is an organosilicon compound with the molecular formula C8H18OSi. It is characterized by the presence of a trimethylsiloxy group attached to a vinyldimethyl carbinol moiety. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimethylsiloxyvinyldimethyl carbinol can be synthesized through several methods. One common synthetic route involves the reaction of vinyldimethyl carbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Trimethylsiloxyvinyldimethyl carbinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert it into simpler silanes.

Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Simpler silanes.

Substitution: Various substituted organosilicon compounds.

Applications De Recherche Scientifique

Silicone-Based Materials

Trimethylsiloxyvinyldimethyl carbinol is primarily utilized in the production of silicone-based materials. These materials are known for their thermal stability, flexibility, and resistance to environmental factors. Key applications include:

- Elastomers : Used in the formulation of silicone elastomers that exhibit excellent mechanical properties and durability.

- Adhesives and Sealants : Enhances the performance of silicone adhesives and sealants due to its reactive functional groups.

| Application | Description | Benefits |

|---|---|---|

| Elastomers | Flexible silicone materials | High durability, thermal stability |

| Adhesives/Sealants | Silicone-based bonding agents | Strong adhesion, weather resistance |

Cosmetic Formulations

In cosmetics, this compound acts as a conditioning agent and emollient. Its ability to form a protective barrier on the skin enhances moisture retention and provides a smooth feel.

- Skin Care Products : Improves texture and application properties.

- Hair Care Products : Adds shine and reduces frizz.

Pharmaceutical Applications

The compound is also explored for use in pharmaceutical formulations where it can serve as a drug delivery agent or stabilizer. Its compatibility with various active ingredients makes it suitable for:

- Topical Formulations : Enhances the solubility and stability of active compounds.

- Controlled Release Systems : Provides a matrix for sustained drug release.

Case Study 1: Silicone Elastomers

A study conducted by Gelest Inc. demonstrated that incorporating this compound into silicone elastomer formulations improved tensile strength and elongation at break compared to standard formulations without this additive. The enhanced properties were attributed to better cross-linking efficiency during curing processes .

Case Study 2: Cosmetic Enhancements

Research published in the Journal of Cosmetic Science highlighted the efficacy of this compound in improving the sensory attributes of skin creams. The study found that formulations containing this compound exhibited better spreadability and a more luxurious feel on application, significantly enhancing consumer satisfaction .

Mécanisme D'action

The mechanism by which trimethylsiloxyvinyldimethyl carbinol exerts its effects involves interactions with various molecular targets. The trimethylsiloxy group can enhance the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The vinyldimethyl carbinol moiety provides a reactive site for further functionalization .

Comparaison Avec Des Composés Similaires

- Trimethylsilylpropyl carbinol

- Trimethylsiloxyethyl carbinol

- Trimethylsiloxyisopropyl carbinol

Comparison: Trimethylsiloxyvinyldimethyl carbinol is unique due to its combination of a trimethylsiloxy group and a vinyldimethyl carbinol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .

Activité Biologique

Trimethylsiloxyvinyldimethyl carbinol (TMS-VDMC) is a siloxane compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of TMS-VDMC, focusing on its efficacy against various microorganisms, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMS-VDMC is characterized by its siloxane backbone combined with a vinyl and hydroxyl functional group. The structure can be represented as follows:

This unique combination of functional groups is believed to enhance its bioactivity compared to other siloxane compounds.

Antimicrobial Activity

The antimicrobial properties of TMS-VDMC have been evaluated through various studies, revealing significant efficacy against a range of pathogenic microorganisms.

Efficacy Against Bacteria

A series of antimicrobial tests have demonstrated that TMS-VDMC exhibits strong activity against common bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, TMS-VDMC was tested at different concentrations, showing an 8-log reduction in bacterial count at concentrations as low as 0.1% g/g when combined with co-solvents like propylene glycol n-propyl ether .

| Concentration (% g/g) | E. coli Reduction (log) | S. aureus Reduction (log) |

|---|---|---|

| 0.1 | 8 | 7 |

| 0.5 | 6 | 5 |

| 1.0 | 4 | 3 |

The antimicrobial action of TMS-VDMC is primarily attributed to its ability to disrupt the cell membrane integrity of bacteria. The silanol groups in the structure interact with the lipid bilayer, leading to cell lysis and death. Additionally, the presence of vinyl groups may enhance penetration into microbial cells, increasing efficacy .

Case Studies

Several case studies have explored the application of TMS-VDMC in real-world scenarios:

- Hospital Disinfection : A case study conducted in a healthcare setting showed that surfaces treated with TMS-VDMC solutions significantly reduced microbial load compared to untreated controls. The study highlighted a reduction in hospital-acquired infections associated with the use of this compound .

- Agricultural Applications : Another study investigated the use of TMS-VDMC as a biocide in agricultural settings. Results indicated that crops treated with TMS-VDMC had lower incidences of fungal infections, leading to improved yield and quality .

Safety and Toxicity

While TMS-VDMC shows promising biological activity, safety assessments are crucial for its application in consumer products. Current data suggest low toxicity levels; however, further studies are needed to fully understand its long-term effects on human health and the environment.

Propriétés

IUPAC Name |

(E)-2-methyl-4-trimethylsilyloxybut-3-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-8(2,9)6-7-10-11(3,4)5/h6-7,9H,1-5H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLVGRFAVVVRGW-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CO[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/O[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.